In Vitro Mechanism of Action of 3-Ethyl-1-(3-ethynylphenyl)urea: A Bioorthogonal Fragment Probe for Soluble Epoxide Hydrolase Profiling
In Vitro Mechanism of Action of 3-Ethyl-1-(3-ethynylphenyl)urea: A Bioorthogonal Fragment Probe for Soluble Epoxide Hydrolase Profiling
Executive Summary & Molecular Rationale
3-Ethyl-1-(3-ethynylphenyl)urea (EEPU) (CAS: 1250685-20-1)[1] is a highly efficient, fragment-like chemical biology probe designed to interrogate urea-mediated target engagement in vitro. While large, lipophilic urea derivatives are standard therapeutic leads, EEPU is engineered as a minimalist scaffold to provide precise mechanistic insights into enzyme inhibition, particularly against Soluble Epoxide Hydrolase (sEH) [2].
The structural logic of EEPU is built on three distinct pillars:
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The 1,3-Disubstituted Urea Core: Acts as a transition-state analog. The urea nitrogen atoms serve as potent hydrogen-bond donors, mimicking the transition state of epoxide ring-opening[3].
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The 3-Ethynylphenyl Moiety: Serves a dual purpose. Biologically, it acts as a hydrophobic anchor that drives π−π stacking within the target's binding pocket[4]. Analytically, the terminal alkyne functions as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].
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The Ethyl Group: Provides a minimal steric footprint, allowing the probe to penetrate deep into solvent-restricted catalytic channels without the steric clashes associated with bulkier adamantyl or cyclohexyl groups[6].
In Vitro Mechanism of Action: sEH Inhibition
Soluble Epoxide Hydrolase (sEH) is a critical bifunctional enzyme that regulates vascular inflammation by hydrolyzing protective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].
The Causality of Binding
EEPU acts as a competitive, non-covalent inhibitor of the sEH C-terminal hydrolase domain. The mechanism of action is driven by precise thermodynamic interactions within the catalytic triad (Asp335, Asp496, His524):
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Primary H-Bonding: The two urea protons of EEPU form tight, directional hydrogen bonds with the carboxylate side chain of Asp335 .
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Secondary Coordination: The carbonyl oxygen of EEPU accepts hydrogen bonds from the hydroxyl groups of Tyr383 and Tyr466 , effectively locking the catalytic water molecule out of the active site[6].
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Hydrophobic Shielding: The 3-ethynylphenyl ring occupies the primary hydrophobic pocket, displacing high-energy water molecules and driving the favorable entropy of binding.
Metabolic pathway of EETs illustrating competitive sEH inhibition by EEPU.
Quantitative Data Presentation
Because EEPU has only 14 heavy atoms, it exhibits an exceptionally high Ligand Efficiency (LE) . This makes it an ideal fragment for structural biology and a reliable baseline for developing larger triazole-urea hybrids[7].
Table 1: In Vitro Binding and Kinetic Parameters of EEPU vs. Standard sEH Inhibitors
| Compound | Pharmacophore | Heavy Atoms | IC50 (nM) | Ligand Efficiency (LE)* | Primary Application |
| EEPU | Ethyl-Urea-Ethynylphenyl | 14 | 85.4 | 0.69 | ABPP Probe / Fragment |
| t-AUCB | Adamantyl-Urea-Phenyl | 25 | 1.5 | 0.48 | Therapeutic Lead |
| AUDA | Adamantyl-Urea-Alkyl | 28 | 3.2 | 0.41 | In Vivo Standard |
*LE is calculated as (1.37×pIC50)/Heavy Atoms (kcal/mol/HA). An LE > 0.3 is considered optimal for drug development.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives, a critical requirement when working with bioorthogonal probes[8].
Protocol A: In Vitro sEH Fluorometric Kinetic Assay
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Causality: This assay utilizes PHOME, a non-fluorescent substrate that sEH hydrolyzes into the highly fluorescent 6-methoxy-2-naphthaldehyde. If EEPU successfully engages the active site, the rate of fluorescence generation will decrease proportionally.
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Enzyme Preparation: Dilute recombinant human sEH (hsEH) to 1 nM in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.
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Inhibitor Incubation: Add EEPU (titrated from 0.1 nM to 10 μ M in DMSO) to the enzyme. Control: Use 1% DMSO as the vehicle control. Incubate at 30°C for 15 minutes to allow thermodynamic equilibrium of the urea-Asp335 hydrogen bonds.
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Substrate Addition: Rapidly add PHOME substrate to a final concentration of 50 μ M.
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Kinetic Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 10 minutes. Calculate the IC50 based on the initial linear velocity ( V0 ) of the reaction.
Protocol B: Activity-Based Protein Profiling (ABPP) via CuAAC
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Causality: The terminal alkyne of EEPU is biologically inert. It will only fluoresce if it is covalently linked to an azide-fluorophore via the Cu(I) catalyst[5]. By washing away unreacted dye prior to imaging, any observed fluorescence is a direct, self-validated confirmation of target engagement.
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Proteome Labeling: Incubate 50 μ g of native cell lysate with 1 μ M EEPU for 1 hour at 37°C.
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Click Chemistry (CuAAC): To the lysate, sequentially add:
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1 μ L of Azide-Rhodamine (100 μ M final)
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1 μ L of TCEP (1 mM final) to reduce Cu(II) to the active Cu(I) species.
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1 μ L of TBTA (100 μ M final) to stabilize Cu(I) and prevent oxidative degradation.
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1 μ L of CuSO4 (1 mM final).
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Incubate for 1 hour at room temperature in the dark.
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Protein Precipitation (Critical Wash): Add 1 mL of cold methanol/chloroform (4:1). Centrifuge at 14,000 x g for 5 minutes. Discard the supernatant to remove all unreacted Azide-Rhodamine. This step guarantees that subsequent fluorescence is target-specific.
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SDS-PAGE & Imaging: Resuspend the protein pellet in Laemmli buffer, boil for 5 minutes, and resolve via 10% SDS-PAGE. Scan the gel using an in-gel fluorescence scanner (532 nm laser) before Coomassie staining.
In vitro Activity-Based Protein Profiling (ABPP) workflow using EEPU.
References
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Journal of Medicinal Chemistry. "Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain". ACS Publications. URL:[Link]
- Google Patents. "WO2015188060A1 - FLUOROSULFONYL sEH INHIBITORS". WIPO.
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Nature Chemistry / NIH. "Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis". PMC. URL:[Link]
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Dovepress. "Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids". Drug Design, Development and Therapy. URL:[Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. WO2015188060A1 - FLUOROSULFONYL sEH INHIBITORS - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
